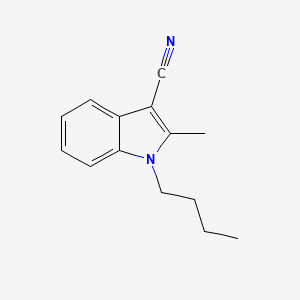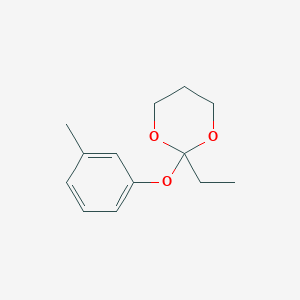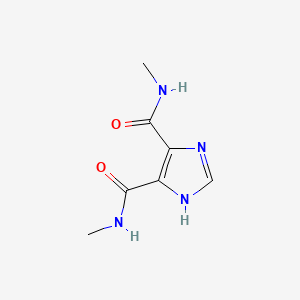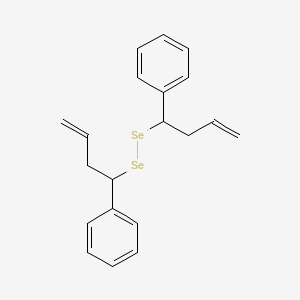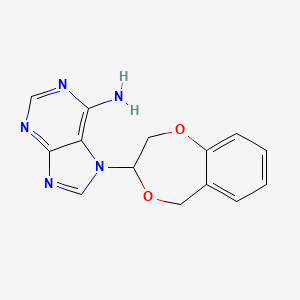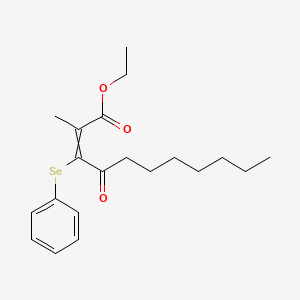
Ethyl 2-methyl-4-oxo-3-(phenylselanyl)undec-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-methyl-4-oxo-3-(phenylselanyl)undec-2-enoate is an organoselenium compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of selenium in its structure enhances its reactivity and biological activity, making it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methyl-4-oxo-3-(phenylselanyl)undec-2-enoate typically involves the oxidative selenofunctionalization of allenes. This process is metal-free and utilizes organoselenium reagents and 1-fluoropyridinium compounds. The reaction conditions are optimized to ensure the selective formation of the desired product. The reaction proceeds through the electrophilic addition of the selenium reagent to the allene moiety, followed by adventitious water attack and concomitant oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis protocols. This includes ensuring the availability of high-purity reagents and maintaining stringent reaction conditions to achieve consistent yields and product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-4-oxo-3-(phenylselanyl)undec-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different selenium-containing products.
Reduction: Reduction reactions can modify the selenium moiety, altering the compound’s reactivity.
Substitution: The phenylselanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like 1-fluoropyridinium compounds and reducing agents such as sodium borohydride. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various α-selenoenals and α-selenoenones, which are valuable intermediates in organic synthesis .
Scientific Research Applications
Ethyl 2-methyl-4-oxo-3-(phenylselanyl)undec-2-enoate has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, particularly those containing selenium.
Biology: The compound’s biological activity makes it a candidate for studying selenium’s role in biological systems.
Medicine: Its potential pharmacological properties are being explored for developing new therapeutic agents.
Mechanism of Action
The mechanism of action of ethyl 2-methyl-4-oxo-3-(phenylselanyl)undec-2-enoate involves the electrophilic addition of the selenium reagent to the allene moiety, followed by adventitious water attack and concomitant oxidation. This process results in the formation of α-selenoenals and α-selenoenones, which exhibit unique reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate:
Ethyl 4-methyl-2-oxo-6-phenylhexahydro-5-pyrimidinecarboxylate: This compound contains a different heterocyclic structure but exhibits similar reactivity patterns.
Uniqueness
The presence of the phenylselanyl group in ethyl 2-methyl-4-oxo-3-(phenylselanyl)undec-2-enoate imparts unique reactivity and biological activity, distinguishing it from other similar compounds.
Properties
CAS No. |
921755-06-8 |
|---|---|
Molecular Formula |
C20H28O3Se |
Molecular Weight |
395.4 g/mol |
IUPAC Name |
ethyl 2-methyl-4-oxo-3-phenylselanylundec-2-enoate |
InChI |
InChI=1S/C20H28O3Se/c1-4-6-7-8-12-15-18(21)19(16(3)20(22)23-5-2)24-17-13-10-9-11-14-17/h9-11,13-14H,4-8,12,15H2,1-3H3 |
InChI Key |
MFUZAZCKIDFUIL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)C(=C(C)C(=O)OCC)[Se]C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


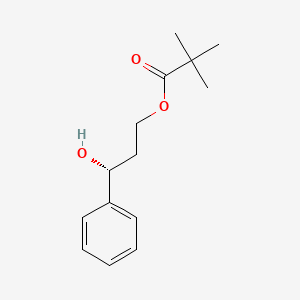
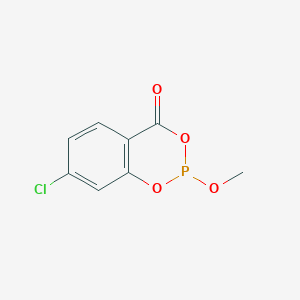

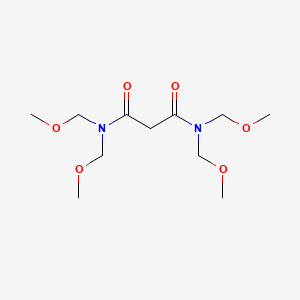
![1,4-Bis[4-(4-butylphenyl)phenyl]-2,5-dimethoxybenzene](/img/structure/B14180658.png)
![5-[4-[(2R)-4-(3-fluoro-4-methylsulfonylphenoxy)butan-2-yl]piperidin-1-yl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B14180659.png)
